8-oxoguanosine is a modified guanosine nucleoside, a fundamental building block of RNA. It is primarily known as a marker of oxidative DNA damage. [] 8-oxoG forms due to the oxidation of guanine, typically by reactive oxygen species (ROS) generated during cellular metabolism and exposure to environmental factors like UV radiation. [, , , , ] Its presence in DNA is significant because it can lead to mutations during DNA replication. [, , ] Specifically, 8-oxoG can mispair with adenine during DNA replication, ultimately leading to G:C to T:A transversion mutations. [, , , ]
8-Oxoguanosine is classified as an oxidized derivative of guanosine, which is one of the four primary nucleosides that make up ribonucleic acid. It is formed through oxidative damage to DNA and RNA, primarily due to environmental factors or metabolic processes. In biological systems, it can be generated from the oxidation of deoxyguanosine and guanosine.
The synthesis of 8-oxoguanosine can be achieved through several methods:
The synthesis process typically requires careful control of reaction conditions to minimize by-products and ensure high yields.
The molecular formula for 8-oxoguanosine is C₁₀H₁₂N₄O₅. The structure consists of a ribose sugar linked to an oxidized guanine base. The key features include:
8-Oxoguanosine participates in various chemical reactions due to its reactive nature:
The mechanism through which 8-oxoguanosine exerts its effects primarily involves its incorporation into nucleic acids:
Relevant data indicate that the melting point ranges around 200°C, with specific absorbance characteristics that facilitate detection via high-performance liquid chromatography techniques.
8-Oxoguanosine serves multiple roles in scientific research:
Reactive oxygen species (ROS), particularly hydroxyl radicals (•OH), initiate guanosine oxidation by attacking the C8 position of the guanine ring. This results in the formation of 8-oxo-7,8-dihydro-2′-deoxyguanosine (8-oxodG or 8-oxoG), a prevalent biomarker of oxidative DNA damage [1] [3]. Hydroxyl radicals are generated via the Fenton reaction, where Fe²⁺ or Cu⁺ catalyzes the decomposition of hydrogen peroxide (H₂O₂):
H₂O₂ + Fe²⁺ → •OH + OH⁻ + Fe³⁺
The reaction kinetics favor guanine due to its low redox potential (−3.0 V) compared to other nucleobases, making it the primary target for oxidation [6]. Table 1 summarizes key ROS involved in this process.
Table 1: ROS in Guanosine Oxidation
ROS Species | Reaction Specificity | Primary Product |
---|---|---|
Hydroxyl radical (•OH) | C8 addition to guanine | 8-oxoG |
Carbonate radical (CO₃•⁻) | One-electron oxidation | 8-oxoG (sequence-selective) |
Peroxynitrite (ONOO⁻) | Two-electron oxidation | 8-oxoG and nitrated adducts |
Singlet oxygen (¹O₂) | C4/C8 addition | Spiroiminodihydantoin |
Mitochondrial electron transport chains are significant sources of superoxide (O₂•⁻), which is dismutated to H₂O₂ by superoxide dismutase (SOD). In SOD-deficient cells, O₂•⁻ accumulation increases 8-oxoG levels by 2.8-fold, directly linking mitochondrial dysfunction to oxidative DNA damage [8]. During inflammation, activated neutrophils release myeloperoxidase, generating hypochlorous acid (HOCl), which further oxidizes guanine to 8-oxoG [1]. In vivo studies in murine models show that inflammatory cytokines like TNF-α exacerbate 8-oxoG formation in lung tissues [1].
Peroxynitrite (ONOO⁻), formed from •NO and O₂•⁻, oxidizes guanine via two-electron transfer, producing 8-oxoG and nitrated guanine derivatives (e.g., 8-nitroG) [1]. Carbonate radicals (CO₃•⁻), generated when •OH reacts with bicarbonate (HCO₃⁻), selectively target guanine in G-rich sequences like gene promoters due to their one-electron oxidation mechanism [5] [9]. This pathway dominates in physiological buffers (pH 7.4), where bicarbonate concentrations are high:
•OH + HCO₃⁻ → CO₃•⁻ + H₂O
Ionizing radiation (e.g., γ-rays) generates •OH via water radiolysis, inducing clustered DNA lesions where 8-oxoG is flanked by strand breaks or other oxidized bases [1] [9]. Ultraviolet A (UVA) radiation sensitizes endogenous chromophores (e.g., riboflavin), producing singlet oxygen (¹O₂), which oxidizes 8-oxoG to hyperoxidized products like spiroiminodihydantoin (Sp) [5]. Notably, 8-oxoG formation oscillates during prolonged oxidation due to competing pathways involving secondary products like guanidinohydantoin [3].
Transition metals (e.g., Cr⁶⁺, Ni²⁺) from industrial pollutants drive Fenton reactions, amplifying 8-oxoG formation in cellular DNA [4]. Chemotherapeutics like bleomycin and doxorubicin generate ROS via redox cycling:
Escherichia coli studies show that catalase-deficient strains exhibit 5-fold higher 8-oxoG accumulation upon H₂O₂ exposure, confirming the role of exogenous H₂O₂ in guanine oxidation [8].
Under aerobic conditions, the C8-hydroxy adduct radical of guanine (G-OH•) dehydrates to form 8-oxoG. Conversely, anoxia favors one-electron reduction of G-OH•, leading to ring opening and the formation of 2,6-diamino-4-hydroxy-5-formamidopyrimidine (Fapy•G) [1] [3]. In vitro data show that Fapy•G constitutes ~50% of guanine oxidation products under hypoxia, while 8-oxoG dominates in normoxia [5].
Table 2: Competing Lesions from Guanine Oxidation
Redox Condition | Primary Lesion | Mechanism |
---|---|---|
Aerobic/Oxidative | 8-oxoG | Dehydration of G-OH• |
Hypoxic/Reductive | Fapy•G | Reduction and ring opening of G-OH• |
High ROS flux | Spiroiminodihydantoin | Further oxidation of 8-oxoG |
Low pH | 5-Carboxamido-5-formamido-2-iminohydantoin | Hydrolysis of guanine oxidation intermediates |
Alkaline conditions (pH >8) accelerate the oxidation of 8-oxoG to hydantoin derivatives like spiroiminodihydantoin (Sp) and 5-carboxamido-5-formamido-2-iminohydantoin (2Ih) via a 1,2-acyl shift mechanism [5]. Dose rate also modulates product distribution:
Computational studies reveal that 2Ih formation is favored at neutral pH when carbonate radicals are present, while acidic conditions stabilize 8-oxoG [4] [5].
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